molecular formula C11H14N2O4 B11873491 Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate CAS No. 119393-27-0

Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate

Cat. No.: B11873491
CAS No.: 119393-27-0
M. Wt: 238.24 g/mol
InChI Key: XVZBADVUWCKWGN-UHFFFAOYSA-N
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Description

Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the diaza (two nitrogen atoms) and spiro (a single atom common to two rings) moieties makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diazo compounds with alkenes or alkynes, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylspiro[4.4]nona-1,3-diene
  • 2,3-Diazaspiro[4.4]nona-1,6,8-triene
  • Tetrazaspiro[4.5]deca-2,9-diene-6-one

Uniqueness

Dimethyl 1,2-diazaspiro[44]nona-1,3-diene-3,4-dicarboxylate is unique due to its specific diaza and spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

119393-27-0

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate

InChI

InChI=1S/C11H14N2O4/c1-16-9(14)7-8(10(15)17-2)12-13-11(7)5-3-4-6-11/h3-6H2,1-2H3

InChI Key

XVZBADVUWCKWGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NC12CCCC2)C(=O)OC

Origin of Product

United States

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